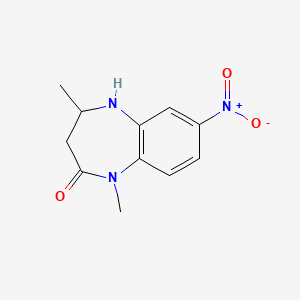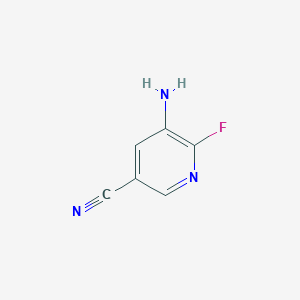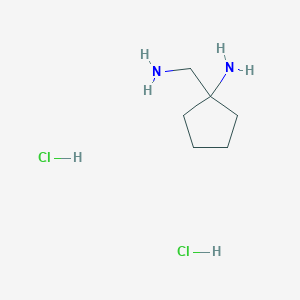
1-(Aminomethyl)cyclopentan-1-amine dihydrochloride
Vue d'ensemble
Description
“1-(Aminomethyl)cyclopentan-1-amine dihydrochloride” is a chemical compound with the molecular formula C6H14N2. It is also known by other names such as “1-Aminocyclopentanemethanamine” and "Cyclopentanemethanamine, 1-amino-" . The compound is achiral, with no defined stereocenters or E/Z centers .
Molecular Structure Analysis
The molecular structure of “1-(Aminomethyl)cyclopentan-1-amine dihydrochloride” can be represented by the SMILES notationNCC1(N)CCCC1 . This indicates that the compound consists of a cyclopentane ring with an aminomethyl group attached to one of the carbons .
Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing nitrogen-containing compounds, which could be relevant to the degradation of substances related to 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride. These processes can improve the treatment of water contaminated with toxic and hazardous amino-compounds, suggesting a potential application in environmental remediation (Bhat & Gogate, 2021).
Amine-functionalized Metal-Organic Frameworks
Amine-functionalized metal-organic frameworks (MOFs) have garnered interest for their strong interaction with CO2, indicating potential applications in CO2 capture. These MOFs, particularly those functionalized with amine groups, show high CO2 sorption capacity at low pressures, which could imply applications for 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride in enhancing the efficiency of MOFs for environmental and industrial processes (Lin, Kong, & Chen, 2016).
Neuroprotective and Antidepressant Properties
Research on endogenous amines in the mammalian brain, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), highlights the neuroprotective, antiaddictive, and antidepressant properties of certain amines. This suggests that derivatives of cyclopentanamines, including potentially 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride, could have therapeutic applications in treating central nervous system disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Biogenic Amine Detection and Food Safety
The detection of biogenic amine-producing bacteria in foods is crucial for estimating the risk of amine content and preventing accumulation in food products. Molecular methods, including PCR, offer rapid and specific detection, which could be relevant for monitoring and controlling the presence of amines derived from or related to 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride in food safety applications (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-(aminomethyl)cyclopentan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-6(8)3-1-2-4-6;;/h1-5,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFEIVXAKEXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)cyclopentan-1-amine dihydrochloride | |
CAS RN |
123194-04-7 | |
| Record name | 1-(aminomethyl)cyclopentan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



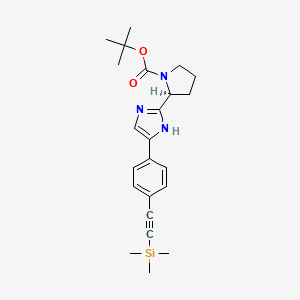
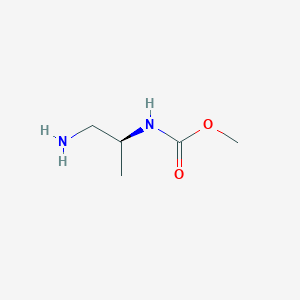
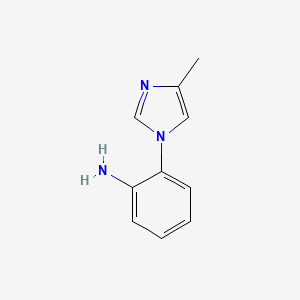
![2,5,7-Trichlorothiazolo[4,5-d]pyrimidine](/img/structure/B3224393.png)
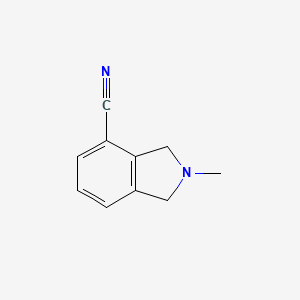
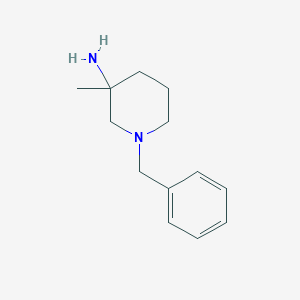
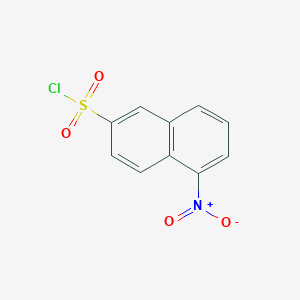
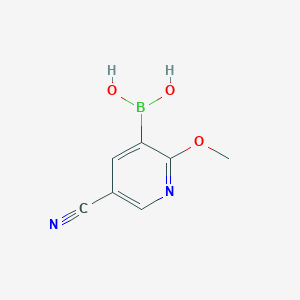
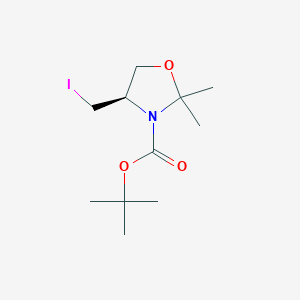

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-chloro-7-(4-morpholinyl)-, ethyl ester](/img/structure/B3224454.png)
